molecular formula C17H23N3O3 B14000081 Nalpha-(tert-Butoxycarbonyl)-N-(2-cyanoethyl)phenylalaninamide CAS No. 131085-22-8

Nalpha-(tert-Butoxycarbonyl)-N-(2-cyanoethyl)phenylalaninamide

Cat. No.: B14000081
CAS No.: 131085-22-8
M. Wt: 317.4 g/mol
InChI Key: BITITUSYBXFCCE-UHFFFAOYSA-N
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Description

Nalpha-(tert-Butoxycarbonyl)-N-(2-cyanoethyl)phenylalaninamide is a synthetic compound used in various scientific research applications. It is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group, a cyanoethyl group, and a phenylalaninamide backbone. This compound is often utilized in peptide synthesis and other organic chemistry applications due to its stability and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The reaction conditions often include the use of organic solvents such as dichloromethane or methanol, and reagents like di-tert-butyl dicarbonate (Boc2O) for the Boc protection .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of automated peptide synthesizers and high-throughput techniques can enhance the efficiency and yield of the production process. Additionally, purification methods such as crystallization or chromatography are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

Nalpha-(tert-Butoxycarbonyl)-N-(2-cyanoethyl)phenylalaninamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or thiols. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents .

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxidized derivatives, while reduction can produce amine derivatives. Substitution reactions can result in the formation of various substituted phenylalaninamide compounds .

Scientific Research Applications

Nalpha-(tert-Butoxycarbonyl)-N-(2-cyanoethyl)phenylalaninamide has several scientific research applications, including:

    Chemistry: Used in peptide synthesis and as a building block for more complex molecules.

    Biology: Employed in the study of protein interactions and enzyme mechanisms.

    Medicine: Investigated for potential therapeutic applications and drug development.

    Industry: Utilized in the production of pharmaceuticals and fine chemicals.

Mechanism of Action

The mechanism of action of Nalpha-(tert-Butoxycarbonyl)-N-(2-cyanoethyl)phenylalaninamide involves its interaction with specific molecular targets. The Boc group provides stability and protection during chemical reactions, while the cyanoethyl group can participate in various transformations. The phenylalaninamide backbone allows for incorporation into peptides and proteins, facilitating studies on protein function and interactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Nalpha-(tert-Butoxycarbonyl)-N-(2-cyanoethyl)phenylalaninamide is unique due to its specific combination of functional groups, which provide a balance of stability and reactivity. This makes it particularly useful in peptide synthesis and other applications where controlled reactivity is essential.

Properties

CAS No.

131085-22-8

Molecular Formula

C17H23N3O3

Molecular Weight

317.4 g/mol

IUPAC Name

tert-butyl N-[1-(2-cyanoethylamino)-1-oxo-3-phenylpropan-2-yl]carbamate

InChI

InChI=1S/C17H23N3O3/c1-17(2,3)23-16(22)20-14(15(21)19-11-7-10-18)12-13-8-5-4-6-9-13/h4-6,8-9,14H,7,11-12H2,1-3H3,(H,19,21)(H,20,22)

InChI Key

BITITUSYBXFCCE-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC(CC1=CC=CC=C1)C(=O)NCCC#N

Origin of Product

United States

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